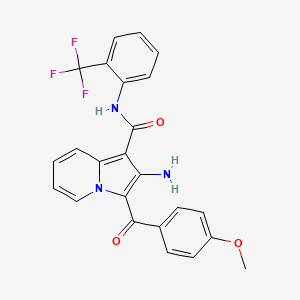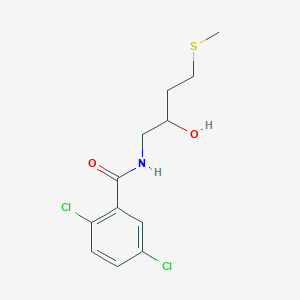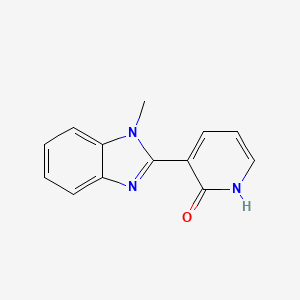![molecular formula C13H16ClNO2 B2637027 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide CAS No. 1225836-64-5](/img/structure/B2637027.png)
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” is a complex organic molecule. It contains an indane moiety (a bicyclic compound consisting of a benzene ring fused to a cyclopentane), an acetamide group (which is a carboxamide derived from acetic acid), and a chloro group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, compounds like this could be synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and others .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The compound’s structure can also be predicted based on its SMILES string or InChI key .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The chloro group might undergo nucleophilic substitution reactions, and the acetamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties include melting point, boiling point, solubility, and others .Aplicaciones Científicas De Investigación
- Application : 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has been used as a reagent in hydromethylation reactions. Researchers have applied this compound to modify natural products, such as (−)-Δ8-THC (a cannabinoid) and cholesterol .
- Application : Among its derivatives, compounds 1a and 1b derived from 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide have demonstrated good antimicrobial potential .
- Application : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including those derived from 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide. These compounds were studied for their anti-HIV-1 activity through molecular docking .
Hydromethylation Reactions
Antimicrobial Potential
Anti-HIV-1 Activity
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-13(16)15-6-7-17-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCRYHLWIVCWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide](/img/structure/B2636947.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2636948.png)
![N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2636949.png)

![4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2636952.png)
![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2636953.png)
![ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2636958.png)
![5,6-dimethyl-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2636961.png)



![6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2636966.png)
![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)